molecular formula C15H19N3O2S2 B2487293 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide CAS No. 1795494-51-7

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide

Cat. No.: B2487293
CAS No.: 1795494-51-7
M. Wt: 337.46
InChI Key: GBEPNYZWSYYMDX-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been found to have diverse cellular effects . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level . For example, they can bind to biomolecules, inhibit or activate enzymes, and change gene expression

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have diverse temporal effects . For example, they can have long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

Thiazole derivatives have been found to have diverse dosage effects . For example, they can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses

Metabolic Pathways

Thiazole derivatives have been found to be involved in diverse metabolic pathways . For example, they can interact with enzymes or cofactors

Transport and Distribution

Thiazole derivatives have been found to have diverse transport and distribution properties . For example, they can interact with transporters or binding proteins

Subcellular Localization

Thiazole derivatives have been found to have diverse subcellular localizations . For example, they can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using suitable reagents and conditions, often involving nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution is facilitated by the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide: shares structural similarities with other thiazole and sulfonamide derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of the thiazole, pyrrolidine, and sulfonamide groups in a single molecule provides unique chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups enhances its potential as a multi-targeted bioactive molecule, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPNYZWSYYMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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